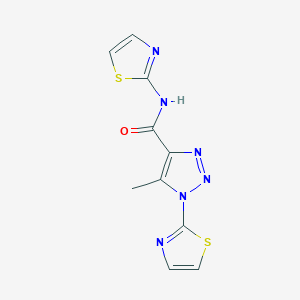

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8N6OS2 and its molecular weight is 292.34. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C10H8N6OS2 with a molecular weight of 292.3 g/mol. The compound features a triazole ring fused with thiazole moieties, which are known for their diverse biological activities including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound typically involves the cycloaddition reactions between azides and nitriles. This method has been documented to yield high purity compounds under mild conditions . The synthetic pathway often utilizes various catalysts and solvents to enhance yield and selectivity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and various strains of bacteria and fungi. The presence of thiazole rings is particularly noted for enhancing antimicrobial potency due to their ability to interact with microbial enzymes .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole or triazole moiety can significantly impact their anticancer activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A431 | <10 | |

| Similar Triazole Derivative | Jurkat | 23.30 ± 0.35 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole and triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methyl group at the 5-position of the triazole ring exhibited enhanced activity compared to their non-methylated counterparts .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was tested against multiple cancer cell lines using the MTT assay. The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of compounds containing the triazole and thiazole moieties as anticancer agents. The compound 5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties.

- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro evaluations have shown that derivatives of triazole-thiazole compounds can inhibit the growth of several cancer cell lines without significant toxicity to normal cells .

- Case Studies : A study involving a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that certain compounds exhibited excellent anticancer activity at concentrations as low as 10 μM. Notably, derivatives 2h and 2i were identified as particularly effective against leukemia cell lines in the NCI-60 screening program .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Antifungal and Antibacterial Properties : Research indicates that compounds with thiazole and triazole structures can exhibit significant antifungal and antibacterial activities. For instance, derivatives have been synthesized that showed effective inhibition against various bacterial strains and yeast-like fungi .

- Mechanistic Insights : The antimicrobial activity is often attributed to the ability of these compounds to disrupt cellular processes in pathogens, leading to cell death or inhibition of growth. Structural modifications in the triazole ring have been shown to enhance these properties .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound has been explored for several other pharmacological effects:

- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds can exert anti-inflammatory effects by modulating inflammatory pathways at the cellular level .

- Anticonvulsant Activity : The potential anticonvulsant properties of related thiazole-triazole compounds have been documented. These compounds may offer new therapeutic avenues for treating epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Electrophilic Substitution

-

The thiazole rings undergo electrophilic substitution at the C-5 position due to electron-rich sulfur and nitrogen atoms. Halogenation and nitration are common .

-

The triazole core is less reactive but participates in nucleophilic attacks at the N-2 position under basic conditions .

Hydrolysis and Stability

-

The carboxamide group is stable under physiological conditions but hydrolyzes to carboxylic acid in strong acidic/basic media .

-

Triazole-thiazole linkages show resistance to enzymatic degradation, enhancing bioavailability .

Anticancer Activity

-

Derivatives of 1,2,3-triazole-4-carboxamides exhibit growth inhibition in cancer cell lines (e.g., NCI-H522 lung cancer cells with GP = 62.47%) .

-

Substitution with thiazole groups enhances selectivity toward tumor cells via interactions with kinases (e.g., c-Met) .

Synthetic Yields and Conditions

| Reaction Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| CuAAC cyclization | CuI, Et₃N, DMSO, 80°C | 70–85 | |

| Carboxamide formation | Thiazole amine, DCC, DMAP, CH₂Cl₂ | 60–75 | |

| Dimroth rearrangement | K₂CO₃, DMSO, 40–50°C | 52–88 |

Mechanistic Insights

-

Triazoline intermediates (e.g., Int4a ) play a critical role in reaction pathways, undergoing either elimination or cycloreversion depending on solvent polarity (e.g., ethanol vs. 1,4-dioxane) .

-

DFT studies confirm that dialkylamine elimination is favored over sulfonamide elimination due to lower activation barriers (ΔG‡ = 23.8 kcal/mol) .

Biological Interactions

-

The compound disrupts DNA repair mechanisms in bacteria by inhibiting SOS response pathways, a trait observed in related 1,2,3-triazole-4-carboxamides .

-

Hydrogen bonding between the carboxamide group and target proteins (e.g., β-catenin) drives anticancer activity .

Stability and Degradation

Propriétés

IUPAC Name |

5-methyl-N,1-bis(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6OS2/c1-6-7(8(17)13-9-11-2-4-18-9)14-15-16(6)10-12-3-5-19-10/h2-5H,1H3,(H,11,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGANVDDVUPDCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.